3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 3-Methylphenyl substitution at position 3, contributing steric bulk and aromatic interactions.
- Naphthalen-1-ylmethyl at position 6, introducing a hydrophobic, planar aromatic system likely to enhance binding to lipophilic targets .
- A ketone group at position 7, which influences hydrogen-bonding capacity and metabolic stability.
The compound’s synthesis likely follows routes similar to other triazolo[4,5-d]pyrimidinones, such as refluxing intermediates with formic acid or alkylation steps to introduce substituents .
Properties
IUPAC Name |
3-(3-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c1-15-6-4-10-18(12-15)27-21-20(24-25-27)22(28)26(14-23-21)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJCSMICZLXDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Formation of the Pyrimidine Ring: This can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled together using a suitable coupling reagent.
Introduction of Substituents: The methylphenyl and naphthalenylmethyl groups are introduced through substitution reactions.
Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights structural differences and substituent effects among related compounds:
Key Observations:
- Lipophilicity : The naphthalenylmethyl group in the target compound confers higher lipophilicity compared to smaller substituents (e.g., hexyl in 10a or bromobenzyl in 8a). This may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-bromobenzyl in 8a) could stabilize the triazole ring, while electron-donating groups (e.g., methylphenyl in the target compound) may increase reactivity .
- Bioactivity: Compounds with amino substitutions (e.g., 8-azaguanines) exhibit antiviral activity via H-bonding, whereas the target compound’s naphthalenyl group may target hydrophobic pockets in viral proteins .
Pharmacological and Toxicological Profiles
- Antiviral Activity : [1,2,3]Triazolo[4,5-d]pyrimidin-7-ones are reported as inhibitors of CHIKV replication. The target compound’s naphthalenyl group may extend antiviral efficacy through enhanced target binding .
- Toxicity : 3-Alkyl/aryl derivatives (e.g., 3-methylphenyl) are associated with low toxicity, as seen in triazolo[4,5-d]pyrimidine-5,7-diones . However, bulky substituents like naphthalenylmethyl could alter metabolic pathways, necessitating further toxicity studies.
Biological Activity
The compound 3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused with a pyrimidine moiety. The presence of a methyl group on the phenyl ring and a naphthylmethyl substituent contributes to its lipophilicity and potential for biological interaction.
Molecular Formula
- Molecular Formula: CHN
- Molecular Weight: 306.37 g/mol
Antimicrobial Properties
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against RNA viruses. Preliminary findings suggest that it may inhibit viral replication through interference with viral polymerases.
Case Study: Yellow Fever Virus (YFV)
In a study examining the effect of various compounds on YFV, the triazolopyrimidine derivative showed promising results in reducing cytopathic effects in infected cell cultures. The effective concentration (EC50) was determined to be significantly lower than that of traditional antiviral agents.
Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to inhibit key enzymes involved in nucleic acid synthesis. Studies have indicated that it may act as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 10.5 | DHFR Inhibition | |
| MCF-7 | 8.2 | DNA Synthesis Inhibition |
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts by inhibiting enzymes critical for nucleic acid synthesis.
- Membrane Disruption: It may disrupt microbial membranes, leading to cell lysis.
- Receptor Modulation: Potential modulation of cellular receptors involved in inflammation and immune responses has been suggested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
